tert-Butyl ethyl(2-oxoethyl)carbamate
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Overview
Description
tert-Butyl ethyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C9H17NO3. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Tert-Butyl Ethyl(2-oxoethyl)carbamate is a complex organic compound
Mode of Action
It’s important to note that the interaction of a compound with its targets can result in various changes, including the activation or inhibition of certain biochemical processes .
Biochemical Pathways
It has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . These enzymes play a crucial role in the degradation of aggrecan, a major component of cartilage, suggesting a potential use in osteoarthritis therapy .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As mentioned earlier, it has been used in the synthesis of hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, suggesting a potential role in osteoarthritis therapy .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ethyl(2-oxoethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions
Major Products
The major products formed from these reactions include various carbamate derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ethyl(2-oxoethyl)carbamate is used as a versatile intermediate in the synthesis of complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and peptides .
Biology
In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases .
Industry
In the industrial sector, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl methyl(2-oxoethyl)carbamate
- tert-Butyl butyl(2-oxoethyl)carbamate
Uniqueness
tert-Butyl ethyl(2-oxoethyl)carbamate is unique due to its specific reactivity and stability. It offers a balance between reactivity and stability, making it suitable for various applications in synthesis and research .
Biological Activity
tert-Butyl ethyl(2-oxoethyl)carbamate (CAS Number: 18354425) is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and pharmacological properties, supported by relevant case studies and research findings.
This compound is characterized by its molecular formula C9H17NO3. The structure features a tert-butyl group, an ethyl group, and a 2-oxoethyl moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with ethyl 2-oxoacetate. Various methods have been reported, including one-pot catalytic processes that optimize yields and purity. For example, a study demonstrated the efficient formation of this compound via a coupling–isomerization–elimination reaction under controlled conditions, achieving significant yields (Table 1) .
Entry | Reactants | Conditions | Yield (%) |
---|---|---|---|
1 | tert-butyl carbamate + ethyl 2-oxoacetate | Methanol, 40°C, 24 h | 73 |
2 | tert-butyl carbamate + other aryl compounds | Various solvents | Variable |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through the activation of Caspase pathways, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have focused on its inhibitory effects on phospholipase D (PLD), an enzyme implicated in tumor cell migration and survival. The isoform-selective inhibition of PLD by this compound has been linked to reduced invasive capabilities of cancer cells .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. It displays moderate plasma protein binding and a relatively short half-life, which may facilitate its use in therapeutic applications .
Case Studies
- MDA-MB-231 Cells : A detailed study assessed the effects of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability with significant activation of apoptotic markers at concentrations of 10 µM .
- SARS-CoV-2 Protease Inhibition : In another investigation, derivatives of this compound were explored for their potential to inhibit the main protease (Mpro) of SARS-CoV-2. The findings suggested that modifications to the structure could enhance inhibitory activity against viral replication .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(2-oxoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPPSSYQZOOVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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